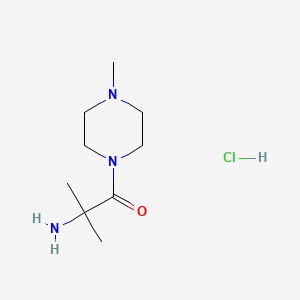![molecular formula C14H23Cl2N3O B1527907 4-(Aminomethyl)-N-[2-(Pyrrolidin-1-yl)ethyl]benzamid-Dihydrochlorid CAS No. 1028338-62-6](/img/structure/B1527907.png)
4-(Aminomethyl)-N-[2-(Pyrrolidin-1-yl)ethyl]benzamid-Dihydrochlorid
Übersicht
Beschreibung
4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride is a useful research compound. Its molecular formula is C14H23Cl2N3O and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Forschung zu neurodegenerativen Erkrankungen
Die Verbindung wurde als potenzielles Werkzeug in der Erforschung von neurodegenerativen Erkrankungen wie Parkinson, Huntington und Alzheimer identifiziert. Sie wird zur Entwicklung radiofluorierter Pan-Trk-Inhibitoren verwendet, die Kandidaten für PET-Bildgebungssonden sind. Diese Sonden können bei der Erforschung der Expression und Signaltransduktion von Tropomyosin-Rezeptorkinase (TrkA/B/C) helfen, die als Kennzeichen dieser Krankheiten erkannt werden .
Krebsforschung
Im Bereich der Onkologie ist die Rolle der Verbindung bei der Modulation von TrkA/B/C bedeutend. Diese Kinasen sind dafür bekannt, die Tumorentstehung und das Metastasierungspotenzial in einer Vielzahl von neurogenen und nicht-neurogenen menschlichen Krebsarten anzutreiben. Durch die Entwicklung geeigneter PET-Radioliganden können Forscher das in vivo-Verhalten dieser Kinasen untersuchen, was möglicherweise zu neuen therapeutischen Zielstrukturen führt .
Entwicklung von Radiopharmazeutika
Die Verbindung ist entscheidend für die Entwicklung neuer Lead-Radioliganden mit deutlich erhöhter Wirksamkeit im Vergleich zu früheren Tracern. Diese Radioliganden zeigen günstige Selektivitätsprofile und physikalisch-chemische Parameter, wodurch sie sich für die Translation in in vivo PET-Bildgebungsmittel eignen .
Synthetische organische Chemie
In der synthetischen organischen Chemie wird die Verbindung bei der mikrofluidischen Synthese von Pyrrolidin-2-onen verwendet. Dieser Prozess beinhaltet eine photoinduzierte organokatalysierte Dreikomponenten-Cyclisierung, die unter milden Bedingungen ohne Verwendung von Metallen durchgeführt werden kann. Diese Methode stellt eine grüne und effiziente Reaktionsroute dar .
Entwicklung von Antimalariamitteln
Die Derivate der Verbindung wurden als Inhibitoren der Plasmodium-zytoplasmatischen Prolyl-tRNA-Synthetase neu positioniert, einem Enzym, das für das Überleben des Malaria-Erregers von entscheidender Bedeutung ist. Diese Neupositionierung könnte zur Entwicklung neuer Antimalariamittel führen .
Anwendungen in der grünen Chemie
Die Verwendung der Verbindung in der grünen Chemie wird durch ihre Rolle bei der Synthese von Pyrrolidin-2-onen über eine grüne und effiziente Reaktionsroute hervorgehoben. Diese Synthese ist Teil einer umfassenderen Anstrengung, nachhaltige und umweltfreundliche chemische Prozesse zu entwickeln .
Wirkmechanismus
Target of Action
The primary targets of 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .
Result of Action
The molecular and cellular effects of the action of 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-N-(2-pyrrolidin-1-ylethyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-11-12-3-5-13(6-4-12)14(18)16-7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLAMNRKBBMJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B1527825.png)

![2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol](/img/structure/B1527828.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride](/img/structure/B1527832.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)



![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)



![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)

